molecular formula C18H13ClN2O4S B14486623 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate CAS No. 63723-33-1

1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate

Cat. No.: B14486623
CAS No.: 63723-33-1
M. Wt: 388.8 g/mol
InChI Key: WCVZPNUNDZAPKU-UHFFFAOYSA-N
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Description

1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an acetate group and a diazenyl linkage to a chlorosulfonyl phenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzenesulfonyl chloride to form the corresponding diazonium salt. This intermediate is then coupled with 2-naphthol under basic conditions to yield the diazenyl derivative. Finally, acetylation of the hydroxyl group on the naphthalene ring is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazenyl linkage can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industry .

Properties

CAS No.

63723-33-1

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

[1-[(4-chlorosulfonylphenyl)diazenyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C18H13ClN2O4S/c1-12(22)25-17-11-6-13-4-2-3-5-16(13)18(17)21-20-14-7-9-15(10-8-14)26(19,23)24/h2-11H,1H3

InChI Key

WCVZPNUNDZAPKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

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